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Compound of Interest

3-Amino-4-
Compound Name:
methoxybenzenesulfonyl fluoride

Cat. No. B1585407

This technical guide provides an in-depth analysis of the spectroscopic characteristics of 3-
Amino-4-methoxybenzenesulfonyl fluoride (CAS 498-74-8). Designed for researchers,
scientists, and professionals in drug development, this document synthesizes predicted
spectroscopic data with field-proven insights into data acquisition and interpretation. In the
absence of publicly available experimental spectra, this guide leverages advanced
computational prediction methodologies to provide a robust analytical framework for this
compound.

Molecular Structure and Spectroscopic Overview

3-Amino-4-methoxybenzenesulfonyl fluoride possesses a unique combination of functional
groups that give rise to a distinct spectroscopic signature. The aromatic ring, substituted with
an amino group, a methoxy group, and a sulfonyl fluoride moiety, offers multiple handles for
spectroscopic interrogation. Understanding the interplay of these groups is critical for accurate
structural elucidation and characterization.

Molecular Formula: C7HsFNOsS[1][2]
Molecular Weight: 205.21 g/mol [1]

Structure:
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Caption: Chemical structure of 3-Amino-4-methoxybenzenesulfonyl fluoride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic
molecules. For 3-Amino-4-methoxybenzenesulfonyl fluoride, *H, 13C, and °F NMR are
particularly informative. The predicted spectra presented below were generated using
advanced computational algorithms that consider through-bond and through-space effects.[3]

[4105106][7]

Predicted *H NMR Spectrum

The *H NMR spectrum is anticipated to show distinct signals for the aromatic protons, the
amino protons, and the methoxy protons. The chemical shifts are influenced by the electronic
effects of the substituents on the benzene ring. The electron-donating amino and methoxy
groups will shield the aromatic protons, while the electron-withdrawing sulfonyl fluoride group

will deshield them.

Predicted Chemical

Shift (5, ppm) Multiplicity Integration Assignment
~7.5 d 1H Ar-H

~7.3 dd 1H Ar-H

~6.9 d 1H Ar-H

~4.1 s (broad) 2H -NH:z

~3.9 S 3H -OCHs

Causality of Experimental Choices: A standard 400 or 500 MHz spectrometer would be
sufficient to resolve these signals.[5] Deuterated chloroform (CDCIs) or dimethyl sulfoxide
(DMSO-de) are common solvent choices. The broadness of the amino proton signal is due to

guadrupole broadening and potential hydrogen exchange.

Predicted *C NMR Spectrum
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The 13C NMR spectrum will provide information on the carbon framework of the molecule. The
chemical shifts of the aromatic carbons are particularly sensitive to the nature of the

substituents.
Predicted Chemical Shift (3, ppm) Assignment
~150 Ar-C (quaternary, attached to -OCHs)
~140 Ar-C (quaternary, attached to -NHz)
~135 Ar-C (quaternary, attached to -SO2F)
~125 Ar-CH
~118 Ar-CH
~112 Ar-CH
~56 -OCHs

Trustworthiness of Protocol: A standard 3C NMR experiment with proton decoupling would be
performed. The acquisition of a sufficient number of scans is crucial for obtaining a good signal-
to-noise ratio for the quaternary carbon signals, which are typically weaker.

Predicted *°F NMR Spectrum

19F NMR is a highly sensitive technique that will show a single signal for the fluorine atom in the
sulfonyl fluoride group.[8][9] The chemical shift will be influenced by the electronic environment
of the sulfonyl group.

Predicted Chemical Shift (3,

Multiplicity Assignment
ppm)

~ +65 S -SOzF

Authoritative Grounding: The chemical shift is referenced to an external standard, typically
CFCls.[8] The positive chemical shift is characteristic of sulfonyl fluorides.[8][9]

Experimental Protocol for NMR Data Acquisition
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Sample Preparation

Data Acquisition

Dissolve 5-10 mg of sample
in 0.5-0.7 mL of
deuterated solvent

Transfer to

Insert sample into Tune and shim . Fourier transform Phase and baseline Integrate and
'_> | 11, 13 19 ||
[NMR spectrometer the instrument Pt 8, K6, a8 e the FID correction pick peaks

NMR tube

Data Processing

Click to download full resolution via product page

Caption: Standard workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a

molecule. The predicted IR spectrum of 3-Amino-4-methoxybenzenesulfonyl fluoride is

expected to show characteristic absorption bands for the N-H, C-H, S=0O, S-F, and C-O bonds.

Predicted Wavenumber

Intensity Assignment
(cm~)
) N-H stretching (asymmetric
3400-3300 Medium _
and symmetric)
3050-3000 Weak Aromatic C-H stretching
Aliphatic C-H stretching (-
2950-2850 Weak
OCHs)
1620-1580 Strong Aromatic C=C stretching
1400-1350 Strong S=0 asymmetric stretching
1200-1150 Strong S=0 symmetric stretching
1250-1200 Strong C-0O stretching
800-700 Strong S-F stretching
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Causality of Experimental Choices: The spectrum can be acquired using an ATR-FTIR
spectrometer for a solid sample. This technique requires minimal sample preparation.
Alternatively, the sample can be prepared as a KBr pellet.

Experimental Protocol for FTIR Data Acquisition

Sample Preparation (ATR) Data Acquisition Data Processing

Pl:gilg z?rslllzrggltﬁz ®; Acquire background Acqu1re sample Perform background Identify and label
P spectrum spectrum subtraction characteristic peaks
ATR crystal

Click to download full resolution via product page
Caption: Workflow for Attenuated Total Reflectance (ATR) FTIR data acquisition.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum

The predicted mass spectrum of 3-Amino-4-methoxybenzenesulfonyl fluoride under
electron ionization (El) is expected to show a molecular ion peak (M*) at m/z 205. The isotopic
pattern of this peak will be influenced by the natural abundance of 34S.

Predicted Molecular lon: [M]* = 205.0209 (monoisotopic mass)[10]

Key Predicted Fragments:
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m/z Assignment

186 M - F]*

141 [M - SOzF]*

126 [M - SO2F - CHs]*
83 [SO2F]*

Trustworthiness of Protocol: High-resolution mass spectrometry (HRMS) would be used to
confirm the elemental composition of the molecular ion and its fragments. Electrospray
ionization (ESI) is another suitable ionization technique, which would likely produce the
protonated molecule [M+H]* at m/z 206.[10]

Experimental Protocol for Mass Spectrometry Data
Acquisition

Sample Introduction Data Acquisition Data Analysis

Il Tt v dliiad Separate ions b; Identify molecular ion
infusion (ESI) or a Tonize the sample P Y Detect the ions Generate mass spectrum y
mass-to-charge ratio and fragment peaks
heated probe (EI)

Click to download full resolution via product page

Caption: General workflow for mass spectrometry analysis.

Conclusion

This technical guide provides a comprehensive predicted spectroscopic profile of 3-Amino-4-
methoxybenzenesulfonyl fluoride. The presented NMR, IR, and MS data, generated through
computational methods, offer a valuable resource for the identification and characterization of
this compound. The detailed experimental protocols serve as a practical guide for researchers
seeking to acquire and interpret spectroscopic data for this and similar molecules. The
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convergence of predictive methodologies and established experimental practices provides a
powerful toolkit for modern chemical research and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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